2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester
Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound . It contains a methoxyphenyl group attached to the pyrimidine ring, and an acetic acid ethyl ester group attached via a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thieno[3,2-d]pyrimidine core, with a 4-methoxyphenyl group at the 3-position and a 2-thioacetic acid ethyl ester group at the 2-position .Scientific Research Applications
Synthesis Methods
- A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including similar compounds to the one , was described by Santilli, Kim, and Wanser (1971). This method involves the direct formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate from specific reactants in refluxing ethanol containing sodium carbonate (Santilli, Kim, & Wanser, 1971).
Structural and Physical Properties
- Wang et al. (2017) reported X-ray powder diffraction data for a compound structurally similar to the one , which is an important intermediate in the synthesis of the anticoagulant, apixaban. This study provided detailed structural information, which is crucial for understanding the physical properties of these compounds (Wang, Suo, Zhang, Hou, & Li, 2017).
Biological Activities
- Devani, Shishoo, Pathak, Parikh, Shah, & Padhya (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, finding some compounds with significant analgesic, anti-inflammatory, and antimicrobial activities (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).
- Hossan, Abu-Melha, Al-Omar, & Amr (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings using similar starting materials. These compounds displayed good antibacterial and antifungal activities comparable to certain reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Future Directions
Future research could focus on elucidating the specific synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, the potential applications of this compound in pharmaceuticals and other organic synthesis could be explored .
properties
IUPAC Name |
ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-3-23-14(20)10-25-17-18-13-8-9-24-15(13)16(21)19(17)11-4-6-12(22-2)7-5-11/h4-7H,3,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACFZLKPIVLXCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)SCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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